1,2-Epoxytetradecane
Overview
Description
1,2-Epoxytetradecane is a clear colorless mobile liquid with an ether-like odor . It is used in the preparation of polymeric prodrugs used in treatments of cancer .
Molecular Structure Analysis
The molecular formula of 1,2-Epoxytetradecane is C14H28O . Its exact mass is 212.21 and its molecular weight is 212.380 . The elemental analysis shows that it contains Carbon (C, 79.18%), Hydrogen (H, 13.29%), and Oxygen (O, 7.53%) .
Chemical Reactions Analysis
1,2-Epoxytetradecane, an epoxide, is highly reactive . It is sensitive to exposure to moisture and is insoluble in water . It polymerizes in the presence of catalysts or when heated. These polymerization reactions can be violent. Compounds in this group react with acids, bases, and oxidizing and reducing agents .
Physical And Chemical Properties Analysis
1,2-Epoxytetradecane has a boiling point of 95-96 °C/0.4 mmHg . Its density is 0.845 g/mL at 25 °C . It has a refractive index of 1.4408 . It is insoluble in water and is sensitive to exposure to moisture .
Scientific Research Applications
1. Medium Optimization for Production by Nocardia corallina
A study by Furuhashi and Takagi (1984) focused on optimizing a medium for the production of 1,2-epoxytetradecane from 1-tetradecene using Nocardia corallina B-276. They found that suppressing cell growth by limiting nitrogen or potassium ions in the medium increased the activity of cells producing 1,2-epoxytetradecane. Mg2+ was essential for production, and an optimized concentration of yeast extract helped increase cell mass without reducing 1,2-epoxide production. The concentration of 1,2-epoxytetradecane reached 80 g/l in 6 days, with a yield of 65 mol% based on consumed 1-tetradecene (Furuhashi & Takagi, 1984).
2. Production from 1-Alkenes by Nocardia corallina
In another study, Furuhashi et al. (1981) discovered that Nocardia corallina could grow on 1-alkenes (C3, C4, and C13 to C18) and produce corresponding 1,2-epoxyalkanes, including 1,2-epoxytetradecane. This production continued till the end of cultivation when the pH was not controlled, even though production stopped in a 24-hour cultivation when the pH was controlled at an optimum level for growth (Furuhashi et al., 1981).
3. Application in Nanoparticle Synthesis
Kim et al. (2013) utilized 1,2-epoxytetradecane in the synthesis of alkyl-terminated hyperbranched polyglycidols (HBPs). These HBPs were effective as reducers and stabilizers in the synthesis of water-soluble monometallic nanoparticles (Au, Ag, Pd, Pt) without additional reducers or surfactants. The size of nanoparticles could be tuned by changing the concentration of metal ion precursors, indicating the potential of 1,2-epoxytetradecane in nanomaterials research (Kim et al., 2013).
4. Use in Amphoteric Surfactants
Moriya et al. (1986) studied the synthesis and surface activities of amphoteric oligomeric or polymeric surfactants containing 1,2-epoxytetradecane. These surfactants, with varying ratios of 2-carboxyethyl and 2-hydroxyalkyl groups, demonstrated high surface activities and physicochemical properties such as turbidity and isoelectric point. This research highlights the application of 1,2-epoxytetradecane in the development of surfactants with specific properties (Moriya et al., 1986).
Safety And Hazards
1,2-Epoxytetradecane is a local irritant . It is probably combustible . It is incompatible with strong acids, caustics, and peroxides . It is recommended to wear suitable protective equipment, prevent generation of vapor or mist, wash hands and face thoroughly after handling, use ventilation, and avoid contact with skin, eyes, and clothing .
Future Directions
1,2-Epoxytetradecane is used in the preparation of polymeric prodrugs used in treatments of cancer . Stimuli-responsive gene delivery nanocarriers (GDNCs) possess huge potential in the gene therapy field owing to their effective protection, prolonged blood circulation, selective and targeted delivery, and controlled release of nucleic acid drugs .
properties
IUPAC Name |
2-dodecyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15-14/h14H,2-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHJQSFEAYDZGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O | |
Record name | 1,2-EPOXYTETRADECANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025249 | |
Record name | 1,2-Epoxytetradecane | |
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Molecular Weight |
212.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2-epoxytetradecane is a clear colorless mobile liquid with an ether-like odor. (NTP, 1992), Liquid | |
Record name | 1,2-EPOXYTETRADECANE | |
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Record name | Oxirane, 2-dodecyl- | |
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Boiling Point |
203 to 205 °F at 0.4 mmHg (NTP, 1992) | |
Record name | 1,2-EPOXYTETRADECANE | |
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Flash Point |
greater than 235 °F (NTP, 1992) | |
Record name | 1,2-EPOXYTETRADECANE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | 1,2-EPOXYTETRADECANE | |
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Density |
0.847 (NTP, 1992) - Less dense than water; will float | |
Record name | 1,2-EPOXYTETRADECANE | |
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Product Name |
1,2-Epoxytetradecane | |
CAS RN |
3234-28-4 | |
Record name | 1,2-EPOXYTETRADECANE | |
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Record name | 1,2-Epoxytetradecane | |
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Record name | Oxirane, 2-dodecyl- | |
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Record name | Oxirane, 2-dodecyl- | |
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Record name | 1,2-Epoxytetradecane | |
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Record name | Dodecyloxirane | |
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Melting Point |
less than 68 °F (NTP, 1992) | |
Record name | 1,2-EPOXYTETRADECANE | |
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Synthesis routes and methods
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Feasible Synthetic Routes
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